Lipophilicity Reduction vs. Linear 2‑Hydroxyethyl Isomer
The branched 1‑hydroxyethyl side chain of 1‑(3‑(piperazin‑1‑yl)phenyl)ethanol lowers computed XLogP3‑AA by 0.3 log units relative to the linear 2‑hydroxyethyl isomer 2‑(3‑(piperazin‑1‑yl)phenyl)ethanol, indicating reduced lipophilicity . Such a difference can significantly affect passive membrane permeability and non‑specific protein binding, making the target compound preferred when lower logP is desired in early‑stage CNS hit‑to‑lead programs.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 2‑(3‑(Piperazin‑1‑yl)phenyl)ethanol (CAS 882695‑38‑7): XLogP3‑AA = 1.2 |
| Quantified Difference | Δ = ‑0.3 log units (target is less lipophilic) |
| Conditions | PubChem XLogP3‑AA algorithm, release 2019.06.18 |
Why This Matters
A ΔlogP of 0.3 can translate into measurably different Caco‑2 permeability and brain‑plasma ratios, guiding chemists to select the proper isomer for CNS‑targeted libraries.
- [1] PubChem Compound Summary for CID 20785328, 1‑(3‑(Piperazin‑1‑yl)phenyl)ethanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/756752-00‑8 (accessed 2026‑04‑26). View Source
- [2] PubChem Compound Summary for CID 23116614, 2‑(3‑Piperazin‑1‑yl‑phenyl)‑ethanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/882695-38-7 (accessed 2026‑04‑26). View Source
